2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrN3O |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-(3-amino-1H-pyrazol-5-yl)-4-bromophenol |
InChI |
InChI=1S/C9H8BrN3O/c10-5-1-2-8(14)6(3-5)7-4-9(11)13-12-7/h1-4,14H,(H3,11,12,13) |
InChI Key |
XCMKMZMEQLGHNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=NN2)N)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 3 Amino 1h Pyrazol 5 Yl 4 Bromophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution One-Dimensional NMR (¹H, ¹³C) Spectral Analysis
One-dimensional NMR provides fundamental information about the number and type of protons and carbons in a molecule.
¹H NMR: The proton NMR spectrum of 2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol would reveal distinct signals for each unique proton. The aromatic protons on the bromophenol ring would appear as a characteristic set of multiplets in the downfield region (typically 6.5-8.0 ppm). The single proton on the pyrazole (B372694) ring would likely appear as a singlet. Protons of the amine (NH₂) and hydroxyl (OH) groups, and the pyrazole N-H, would present as broad singlets whose chemical shifts could vary depending on the solvent and concentration. Integration of these signals would confirm the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a distinct electronic environment. The spectrum would be characterized by signals for the two aromatic carbons bonded to bromine and the hydroxyl group, the four other carbons of the phenol (B47542) ring, and the three carbons of the pyrazole ring. The chemical shifts would provide insight into the electronic nature of each carbon. For instance, the carbon attached to the electronegative oxygen atom would be significantly downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. Note: These are predicted values and actual experimental shifts may vary based on solvent and experimental conditions.
| Atom Position (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Atom Position (¹³C) | Predicted Chemical Shift (ppm) |
| H (Phenol Ring) | 7.5 - 7.8 | d | 1H | C-Br (Phenol) | 110 - 120 |
| H (Phenol Ring) | 7.2 - 7.4 | dd | 1H | C-OH (Phenol) | 150 - 160 |
| H (Phenol Ring) | 6.8 - 7.1 | d | 1H | C-H (Phenol) | 115 - 135 |
| H (Pyrazole Ring) | 5.8 - 6.2 | s | 1H | C-H (Pyrazole) | 95 - 105 |
| NH₂ (Amine) | 4.5 - 5.5 | br s | 2H | C-NH₂ (Pyrazole) | 155 - 165 |
| OH (Phenol) | 9.0 - 10.0 | br s | 1H | C-Ar (Pyrazole) | 140 - 150 |
| NH (Pyrazole) | 11.0 - 12.5 | br s | 1H | Other C (Phenol) | 115 - 135 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivities and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling networks. It would show correlations between adjacent protons on the bromophenol ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link the proton signals of the phenol and pyrazole rings to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. This is critical for connecting the fragments. For example, it would show correlations from the pyrazole ring proton to the carbons of the phenol ring, and vice versa, confirming how the two ring systems are linked. Correlations from the phenolic OH proton to nearby carbons would also solidify assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This technique would be instrumental in confirming the spatial arrangement of the substituents, for instance, the proximity of the pyrazole N-H to a specific proton on the phenol ring, which helps define the preferred conformation of the molecule in solution.
Nitrogen NMR (¹⁴N, ¹⁵N) for Heteroatom Environment Assessment
Nitrogen NMR, particularly ¹⁵N NMR, provides direct information about the electronic environment of the nitrogen atoms within the pyrazole ring and the amino group. The distinct chemical shifts for the two pyrazole nitrogens and the exocyclic amino nitrogen would confirm their different chemical environments and hybridization states, offering a deeper level of structural verification.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.
IR Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. A broad band in the 3200-3600 cm⁻¹ region would be indicative of O-H (phenol) and N-H (amine, pyrazole) stretching vibrations. C-H stretching of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and pyrazole rings would generate a series of bands in the 1400-1650 cm⁻¹ region. A strong absorption corresponding to the C-Br bond would be expected in the lower frequency region (500-650 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong and sharp signals in the Raman spectrum, which are useful for confirming the substituted aromatic structures.
Table 2: Expected Vibrational Frequencies for this compound. Note: These are expected frequency ranges and may vary in actual measurements.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| O-H / N-H | Stretching | 3200 - 3600 (broad) | IR |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| C=C / C=N | Ring Stretching | 1400 - 1650 | IR, Raman |
| N-H | Bending | 1580 - 1650 | IR |
| C-O | Stretching | 1200 - 1260 | IR |
| C-N | Stretching | 1300 - 1360 | IR |
| C-Br | Stretching | 500 - 650 | IR |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For C₉H₈BrN₄O, the expected monoisotopic mass would be precisely determined to several decimal places, confirming the molecular formula. Furthermore, analysis of the isotopic pattern, particularly the characteristic M and M+2 peaks of approximately equal intensity, would unequivocally confirm the presence of a single bromine atom. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation, and the resulting fragmentation pattern would offer further structural proof by showing the loss of characteristic neutral fragments (e.g., HCN, CO) and the formation of stable fragment ions corresponding to the bromophenol and aminopyrazole moieties.
X-ray Crystallography for Three-Dimensional Solid-State Structure Determination
Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure in the solid state. This technique would determine the precise bond lengths, bond angles, and torsional angles of the molecule. It would also reveal the planarity of the ring systems and the orientation of the pyrazole ring relative to the bromophenol ring. Crucially, it would map the intermolecular interactions, such as hydrogen bonding involving the phenol, amine, and pyrazole groups, which govern the crystal packing arrangement.
Tautomeric Equilibria and Aromaticity Investigations in 2 3 Amino 1h Pyrazol 5 Yl 4 Bromophenol Systems
Spectroscopic Probes for Pyrazole (B372694) Ring Tautomerism (e.g., 1H-Pyrazole vs. 2H-Pyrazole Forms)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the tautomeric forms of pyrazoles. nih.govbohrium.com In solution, the rapid interconversion between the 1H and 2H tautomers of an unsymmetrically substituted pyrazole can lead to time-averaged signals, complicating direct observation. nih.gov However, techniques such as low-temperature NMR can slow down the proton exchange rate, allowing for the resolution of distinct signals for each tautomer. nih.gov
1H NMR Spectroscopy: The chemical shift of the N-H proton is a key indicator. In the 1H-pyrazole tautomer of a generic 3(5)-substituted pyrazole, the proton is on N1, while in the 2H-form, it resides on N2. These different chemical environments result in distinct resonance frequencies. Furthermore, the coupling constants between the N-H proton and adjacent ring protons can provide valuable structural information.
13C NMR Spectroscopy: The chemical shifts of the C3 and C5 carbons are particularly sensitive to the position of the N-H proton. nih.gov In many instances, a broadening of the C3 and C5 signals is observed at room temperature, which is a hallmark of tautomeric equilibrium. nih.gov Upon cooling, these broad signals can resolve into two distinct sets of peaks, corresponding to the individual tautomers. The specific chemical shifts can help in assigning the major and minor forms present in solution.
15N NMR Spectroscopy: This technique directly probes the nitrogen atoms of the pyrazole ring. The chemical shifts of the "pyrrole-like" (N-H) and "pyridine-like" (N=) nitrogen atoms are significantly different. nih.govmdpi.com In a tautomeric equilibrium, the observation of two distinct 15N signals for each nitrogen environment can provide unequivocal evidence for the presence of both tautomers and allow for their quantification.
Infrared (IR) Spectroscopy: The N-H stretching vibration in the IR spectrum can also offer insights into the tautomeric state. The position and shape of this band can be influenced by hydrogen bonding and the specific tautomer present. researchgate.net
Influence of the 3-Amino and 4-Bromo Substituents on Tautomeric Preferences
The electronic nature of the substituents on the pyrazole ring plays a crucial role in determining the position of the tautomeric equilibrium. researchgate.net In 2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol, the 3-amino group and the 4-bromophenyl group at position 5 exert significant electronic effects.
The 3-amino group is a strong electron-donating group. Studies on 3(5)-aminopyrazoles have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer. researchgate.netresearchgate.net This preference is attributed to the favorable electronic delocalization and potential for intramolecular hydrogen bonding.
The 4-bromophenyl group at position 5 is generally considered an electron-withdrawing group due to the inductive effect of the bromine atom, although the phenyl ring itself can participate in resonance. The general principle is that electron-withdrawing groups tend to favor the tautomer where the N-H proton is on the nitrogen atom further away from the substituent. mdpi.com
In the case of this compound, these two effects are in opposition. The electron-donating amino group at C3 stabilizes the tautomer with the proton on N1 (the 1H-pyrazole form), while the electron-withdrawing nature of the substituted phenyl group at C5 would also favor the 1H-pyrazole form (where the N-H is at N1, and the lone pair is on N2, closer to the C5 substituent). This suggests that the 1H-pyrazole tautomer is likely the more stable form .
Aromaticity Indices and Delocalization Studies of the Pyrazole and Phenol (B47542) Rings
Pyrazole Ring: The pyrazole ring is inherently aromatic, possessing a 6π-electron system. orientjchem.orgquora.com However, the degree of aromaticity can be influenced by the substituents and the tautomeric form. The tautomer that allows for more effective delocalization of the π-electrons will generally be more stable and have a higher HOMA value. In this compound, the electron-donating amino group and the phenyl substituent both contribute to the π-system of the pyrazole ring, influencing its aromatic character.
Computational studies on related pyrazole systems have shown that the tautomeric equilibrium is often a delicate balance between maintaining the aromaticity of the pyrazole ring and accommodating the electronic effects of the substituents. researchgate.netmdpi.com
Solvent Effects on Tautomeric Distributions
The solvent in which the compound is dissolved can have a profound impact on the tautomeric equilibrium. nih.govmdpi.com Solvents can influence the stability of the tautomers through various intermolecular interactions, such as hydrogen bonding.
Polar protic solvents , like methanol (B129727) or water, can form hydrogen bonds with both the N-H proton and the lone pair of the "pyridine-like" nitrogen of the pyrazole ring. This can help to stabilize both tautomers and may shift the equilibrium.
Polar aprotic solvents , such as DMSO or acetone, can act as hydrogen bond acceptors. nih.gov These solvents can interact with the N-H proton, influencing the relative stability of the tautomers. In some cases, the use of dipolar aprotic solvents can help to slow down the rate of proton transfer, facilitating the observation of individual tautomers by NMR. nih.gov
Nonpolar solvents , like chloroform (B151607) or benzene, will have a less pronounced effect on the tautomeric equilibrium compared to polar solvents. In these environments, intramolecular hydrogen bonding and self-association of the pyrazole molecules may become more significant factors in determining the preferred tautomeric form. fu-berlin.de
For this compound, the presence of the phenolic hydroxyl group and the amino group adds further complexity, as these groups can also participate in hydrogen bonding with the solvent, thereby influencing the tautomeric preference of the pyrazolic core. Theoretical calculations considering the solvent environment are often employed to predict these effects. mdpi.com
Computational Chemistry and Theoretical Modeling of 2 3 Amino 1h Pyrazol 5 Yl 4 Bromophenol
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Geometry Optimization, and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol , these calculations would provide insights into its three-dimensional structure by optimizing its geometry to the lowest energy state. This process would yield crucial information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would elucidate the electronic structure, including the distribution of electron density and the energies of molecular orbitals, which are essential for predicting the compound's chemical reactivity. The results of such analyses are typically presented in a tabular format, as shown in the hypothetical table below.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Br | --- |
| Bond Length | C-O (Phenol) | --- |
| Bond Length | N-N (Pyrazole) | --- |
| Bond Angle | C-C-Br | --- |
No specific data is available for this compound.
Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. For This compound , an MEP map would identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These insights are critical for understanding how the molecule might interact with other chemical species, including biological targets.
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.
Prediction of Spectroscopic Data and Comparison with Experimental Observations
Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. For This compound , theoretical calculations of these spectra would be invaluable for interpreting experimental data and confirming the compound's structure. A comparison between predicted and experimental spectra can validate the computational model used.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| IR (C-Br stretch, cm⁻¹) | --- | --- |
| ¹H NMR (Phenolic OH, ppm) | --- | --- |
| ¹³C NMR (C-Br, ppm) | --- | --- |
No specific data is available for this compound.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This is a cornerstone of rational drug design.
If potential biological targets for This compound were identified, molecular docking simulations could predict the most stable binding poses within the target's active site. The simulations would also provide an estimate of the binding affinity, often expressed as a docking score or binding energy, which helps to rank potential drug candidates.
A crucial output of molecular docking is the identification of the specific intermolecular interactions that stabilize the ligand-target complex. For This compound , these could include hydrogen bonds involving the amino and hydroxyl groups, hydrophobic interactions with nonpolar residues, and π-π stacking interactions between the aromatic rings of the ligand and the target.
Table 3: Hypothetical Key Intermolecular Interactions of this compound with a Hypothetical Target
| Interaction Type | Ligand Atom/Group | Target Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Amino Group (Donor) | --- | --- |
| Hydrogen Bond | Phenolic OH (Donor) | --- | --- |
No specific data is available for this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solution-Phase Behavior
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. For This compound , MD simulations could explore its conformational landscape, revealing the different shapes the molecule can adopt in solution. These simulations are also essential for understanding how the solvent affects the molecule's structure and dynamics, providing a more realistic model of its behavior in a biological environment.
Computational Analysis of this compound: A Look into Intermolecular Interactions
Hirshfeld surface analysis is a powerful method used in crystallography and computational chemistry to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into close contacts and the nature of intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals forces. The analysis generates a three-dimensional surface around the molecule, color-coded to represent different properties, most commonly the normalized contact distance (dnorm).
Although specific data for this compound is absent, the structural features of the molecule suggest that a theoretical analysis would likely reveal significant intermolecular interactions. The presence of an amino group (-NH2), a pyrazole (B372694) ring with N-H and N atoms, and a hydroxyl group (-OH) indicates a high potential for hydrogen bonding. Furthermore, the bromine atom could participate in halogen bonding, and the aromatic rings (pyrazole and bromophenol) would likely be involved in π-π stacking interactions.
A hypothetical Hirshfeld surface analysis of this compound would be expected to highlight these interactions. The 2D fingerprint plot would likely show characteristic spikes for strong hydrogen bonds (O-H···N, N-H···O, N-H···N) and broader regions corresponding to H···H, C···H, and Br···H/N/O contacts.
The absence of specific experimental or theoretical studies on this compound underscores a gap in the current body of scientific literature. Future crystallographic and computational work on this compound would be invaluable in elucidating its solid-state structure and the intricate network of intermolecular forces that govern its crystal packing. Such studies would provide a deeper understanding of its physicochemical properties.
Structure Activity Relationship Sar and Mechanistic Pathways of 2 3 Amino 1h Pyrazol 5 Yl 4 Bromophenol Analogs
Systematic Modification and Design of 2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol Derivatives for SAR Studies
Impact of Substituent Variations on the Bromophenol Moiety
The bromophenol moiety of the lead compound offers several avenues for modification to probe its role in biological interactions. Key variations include altering the position and nature of the halogen and introducing other substituents onto the phenyl ring.
Halogen Substitution: The bromine atom at the para-position is a critical feature. Its electron-withdrawing nature and lipophilicity can significantly influence the molecule's electronic properties and ability to cross cell membranes. researchgate.net SAR studies would involve replacing bromine with other halogens like chlorine or fluorine to assess the impact of electronegativity and atomic size on activity.
Introduction of Other Functional Groups: The addition of various functional groups to the bromophenol ring can modulate the compound's properties in several ways:
Electron-Donating and Electron-Withdrawing Groups: Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) can alter the electron density of the phenyl ring. researchgate.net This, in turn, can affect the compound's pKa and its ability to form hydrogen bonds or engage in other electronic interactions with a biological target.
Hydrophobic and Hydrophilic Groups: The balance between hydrophobicity and hydrophilicity is crucial for a drug's pharmacokinetic profile. Adding hydrophobic groups (e.g., alkyl chains) can enhance membrane permeability, while hydrophilic groups (e.g., hydroxyl, carboxyl) can improve aqueous solubility. researchgate.net
Steric Bulk: The size of the substituent can influence how the molecule fits into a binding pocket. Bulky groups may create steric hindrance, preventing optimal interaction with the target, whereas smaller groups might allow for a better fit. researchgate.net
A theoretical SAR study on the bromophenol moiety could involve the following modifications:
| Position of Substitution | Substituent | Expected Impact on Properties |
| C4 | -Cl, -F | Altered electronegativity and size compared to -Br |
| C2, C3, C5, C6 | -OCH3, -CH3 | Increased electron density, potential for new hydrogen bond interactions |
| C2, C3, C5, C6 | -NO2, -CN | Decreased electron density, potential for dipole-dipole interactions |
| C2, C3, C5, C6 | -OH, -COOH | Increased hydrophilicity, potential for hydrogen bonding |
| C2, C3, C5, C6 | -t-butyl | Increased steric bulk, enhanced lipophilicity |
Influence of Pyrazole (B372694) Ring Substitution Patterns
The pyrazole ring is a versatile scaffold that allows for substitution at multiple positions, significantly impacting the molecule's biological activity. nih.govmdpi.com The position of the amino group and the potential for substitution on the nitrogen and carbon atoms of the ring are key areas of investigation.
Amino Group Position: The location of the amino group on the pyrazole ring is critical. 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles are known to exhibit different biological properties due to the distinct electronic environments and steric accessibility of the amino group. nih.gov The amino group can act as a hydrogen bond donor, which is often crucial for binding to biological targets. researchgate.net
C-Substitution: The carbon atoms of the pyrazole ring also present opportunities for modification. Introducing small alkyl groups, for example, can fine-tune the compound's potency. nih.gov
The following table outlines potential modifications to the pyrazole ring for SAR studies:
| Position of Substitution | Substituent | Potential Influence on Activity |
| N1 | -H, -CH3, -Phenyl | Alters overall conformation and lipophilicity nih.gov |
| C3/C5 (non-amino position) | -H, -CH3, -Aryl | Can impact binding affinity and selectivity researchgate.net |
| C4 | -H, -Halogen, -Alkyl | Modulates electronic properties and steric profile |
Conformation-Activity Relationships
The bond connecting the pyrazole and bromophenol rings allows for rotation, leading to different spatial arrangements. Structure-activity relationship studies would explore how restricting or modifying this rotation affects activity. For instance, introducing bulky substituents near the connecting bond could lock the molecule into a specific conformation, which may either enhance or diminish its biological effect. Understanding these conformational preferences is key to designing more potent and selective analogs.
Investigation of Potential Biological Target Modulation by this compound and its Analogs
The aminopyrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govnih.gov Therefore, this compound and its derivatives are likely to modulate the activity of various enzymes and receptors.
Enzyme Modulation Mechanisms (e.g., Kinases, Cyclooxygenases, Lipoxygenases, Monoamine Oxidases)
Kinases: A significant number of kinase inhibitors are based on the pyrazole scaffold. nih.govmdpi.com These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate (B84403) group to a substrate protein. nih.gov The 3-aminopyrazole (B16455) moiety, in particular, is known to interact with the hinge region of kinases, a flexible loop that connects the N- and C-lobes of the kinase domain. nih.gov The amino group can form crucial hydrogen bonds with the backbone of the hinge region, anchoring the inhibitor in the active site. nih.govnih.gov Modifications to the bromophenol ring could then explore interactions with other parts of the ATP-binding site to enhance potency and selectivity. For example, some aminopyrazole derivatives have shown potent inhibitory activity against fibroblast growth factor receptors (FGFR) and p38 MAP kinase. nih.govnih.gov
Cyclooxygenases (COX) and Lipoxygenases (LOX): Pyrazole derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of COX and LOX enzymes. nih.gov These enzymes are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. The mechanism of inhibition can involve blocking the active site of the enzyme, thereby preventing the conversion of arachidonic acid into pro-inflammatory molecules. The bromophenol part of the molecule could play a role in binding to the hydrophobic channel of the COX active site.
Monoamine Oxidases (MAOs): Certain pyrazole-containing compounds have been studied as inhibitors of MAO-A and MAO-B, enzymes that are involved in the metabolism of neurotransmitters. Inhibition of these enzymes can have therapeutic effects in neurological disorders. The mechanism of action typically involves the inhibitor binding to the active site of the enzyme, often in a reversible or irreversible manner, preventing the breakdown of monoamine neurotransmitters.
Receptor Ligand Interactions
Aminopyrazole derivatives have also been shown to interact with various receptors. For instance, some 5-aminopyrazole derivatives have been identified as antagonists for specific receptors. nih.gov The interaction with a receptor typically involves the ligand binding to a specific site on the receptor protein, which can either activate or block the receptor's downstream signaling pathway.
The this compound structure has the potential to interact with various receptor types through a combination of hydrogen bonding (from the amino and hydroxyl groups), hydrophobic interactions (from the phenyl and pyrazole rings), and halogen bonding (from the bromine atom). For example, the amino group could interact with acidic residues in a receptor's binding pocket, while the bromophenol ring could fit into a hydrophobic pocket. The specific nature of these interactions would determine the compound's affinity and whether it acts as an agonist or antagonist.
Nucleic Acid Interactions and Perturbation of Cellular Processes
The pyrazole scaffold is a versatile structural motif that serves as a foundation for compounds capable of interacting with various biological macromolecules. While direct interaction with nucleic acids is a recognized activity for some N-substituted pyrazoles, a more prominently documented mechanism for this class of compounds is the perturbation of cellular processes through the inhibition of key enzymes, particularly protein kinases. nih.gov This inhibition disrupts signaling cascades that are fundamental to cell survival, proliferation, and differentiation.
The biological effects stemming from the action of pyrazole derivatives are diverse. By targeting critical cellular machinery, these compounds can induce a range of responses, including anti-proliferative, pro-apoptotic (programmed cell death), and anti-angiogenic effects. nih.gov The ability of these molecules to interfere with multiple enzymatic and signaling pathways underscores their significance as potential therapeutic agents. For instance, the inhibition of cyclin-dependent kinases (CDKs) by pyrazole-based analogs can halt the cell cycle, while targeting vascular endothelial growth factor receptors (VEGFRs) can choke off the blood supply to tumors. nih.govnih.gov
| Affected Cellular Process | Molecular Target/Pathway | Observed Outcome | Reference |
|---|---|---|---|
| Cell Cycle Progression | Cyclin-Dependent Kinase 2 (CDK2) | Inhibition of cell proliferation, induction of apoptosis. | nih.gov |
| Signal Transduction | Janus Kinases (JAK2/JAK3) | Inhibition of cytokine signaling pathways. | acs.org |
| Angiogenesis | VEGF/VEGFR-2 Signaling | Inhibition of new blood vessel formation. | tandfonline.comtandfonline.com |
| Tumor Growth | FLT3 and VEGFR2 | Potent anti-leukemic and anti-angiogenic effects. | nih.gov |
Mechanistic Elucidation of Observed Biological Activities (e.g., inhibition of specific cellular pathways, anti-angiogenic effects)
A primary mechanism through which pyrazole analogs exert their biological effects is through the potent inhibition of angiogenesis, the process of forming new blood vessels from pre-existing ones. researchgate.net This process is a hallmark of cancer progression, as tumors require a dedicated blood supply to grow and metastasize. nih.govtandfonline.com
The anti-angiogenic activity of many pyrazole derivatives is achieved by targeting the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor-2 (VEGFR-2) signaling pathway. tandfonline.comtandfonline.com VEGFR-2 is a critical receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a cascade of downstream signals promoting endothelial cell proliferation, migration, and tube formation. tandfonline.com Molecular docking studies have shown that pyrazole compounds can bind effectively to the ATP-binding site of the VEGFR-2 kinase domain, acting as competitive inhibitors. tandfonline.comtandfonline.com This binding prevents the phosphorylation and activation of the receptor, thereby blocking the entire angiogenesis signaling cascade. tandfonline.com
| Compound Class/Example | Mechanism of Action | Biological Activity | Reference |
|---|---|---|---|
| Novel pyrazole class (e.g., Compounds 5a-e) | Competitive inhibition of VEGFR-2. | Significant anti-angiogenic effects in vivo. | tandfonline.comtandfonline.com |
| Pyrazolo[4,3-c]quinolines | Inhibition of endothelial cell proliferation and migration. | Potent anti-angiogenic activity in CAM assay. | nih.gov |
| Pyrazolone derivatives (e.g., TK4g) | Dual inhibition of JAK2/JAK3 kinases. | Inhibition at low nanomolar concentrations. | acs.org |
| Pyrazole derivative (Compound 9) | Inhibition of CDK2/cyclin A2 enzyme. | Strongest inhibition with IC50 of 0.96 μM. | nih.gov |
Development of Pharmacophore Models for Rational Design of New Chemical Entities
To accelerate the discovery of novel and more potent pyrazole-based inhibitors, researchers employ computational techniques such as pharmacophore modeling. acs.orgtandfonline.com A pharmacophore model represents the essential three-dimensional arrangement of structural and electronic features that a molecule must possess to bind to a specific biological target. This rational design approach allows for the virtual screening of large compound libraries and the targeted design of new chemical entities (NCEs) with enhanced activity and improved pharmacokinetic profiles. acs.orgtandfonline.com
These models are typically developed based on the crystal structure of a ligand-receptor complex or a set of known active compounds. nih.govresearchgate.net For pyrazole-based kinase inhibitors, a common pharmacophore model includes several key features:
A hydrogen-bond donor: The pyrazole ring's NH group is crucial for anchoring the molecule into the hinge region of the kinase ATP-binding pocket. nih.gov
Hydrophobic groups: These features interact with hydrophobic pockets within the active site, enhancing binding affinity. nih.govresearchgate.net
Aromatic rings: These can participate in pi-stacking or other non-covalent interactions. researchgate.net
Hydrogen-bond acceptors: Functional groups like carboxamides or sulfonyls can form additional hydrogen bonds, increasing specificity and potency.
By combining pharmacophore-based virtual screening with molecular docking simulations, researchers can predict the binding modes and affinities of new designs. acs.orgtandfonline.com This in silico approach helps prioritize which compounds to synthesize and test, saving significant time and resources. The ultimate goal is to develop NCEs with not only high potency but also favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, making them suitable candidates for further drug development. nih.govtandfonline.com
| Pharmacophore Feature | Description | Role in Binding | Reference |
|---|---|---|---|
| Hydrogen-Bond Donor (D) | Typically the NH group on the pyrazole core. | Anchors the inhibitor to the hinge region of the kinase active site (e.g., with Glu82 in CDK2). | nih.govresearchgate.net |
| Hydrophobic Feature (H) | Aliphatic or aromatic groups. | Occupies hydrophobic pockets in the binding site, increasing affinity. | nih.govresearchgate.net |
| Aromatic Ring (R) | Phenyl or other aromatic rings. | Engages in hydrophobic and pi-stacking interactions. | researchgate.net |
| Positively-Charged Feature (P) | An optional feature depending on the target. | Can form ionic interactions with negatively charged residues in the binding site. | researchgate.net |
Advanced Research Applications and Prospects of 2 3 Amino 1h Pyrazol 5 Yl 4 Bromophenol
Potential in Chemical Probe Development for Biological System Interrogation
The aminopyrazole moiety is a recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets. mdpi.comnih.gov Aminopyrazoles are advantageous frameworks for developing ligands for enzymes and receptors, such as various kinases and p38 MAP Kinase, due to their ability to form specific hydrogen bond interactions. nih.govresearchgate.net The amino group, particularly at the 3- or 5-position of the pyrazole (B372694) ring, can act as a crucial hydrogen bond donor-acceptor unit, enhancing binding affinity and selectivity to protein targets. tandfonline.com
The structure of 2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol contains the necessary features for a chemical probe. The aminopyrazole core provides a foundation for target engagement, while the bromophenol group offers a site for potential modification or labeling with reporter tags (e.g., fluorophores or biotin) without significantly altering the core's binding properties. The bromine atom, in particular, can be functionalized through various cross-coupling reactions, allowing for the systematic development of probe molecules to investigate biological systems.
Exploration in Materials Science for Functional Molecule Design (e.g., fluorescent substances, dyes, supramolecular assemblies)
The pyrazole ring system is a key component in the design of functional organic materials, including fluorescent dyes and substances with liquid crystal properties. rsc.orgnih.gov Pyrazole derivatives are noted for their synthetic versatility, remarkable optical properties, and potential use in bioimaging applications. benthamdirect.comdntb.gov.ua Their inherent electronic properties and biocompatibility make them suitable for developing probes for detecting ions and biomolecules. rsc.orgnih.gov
Compounds with a pyrazole core can exhibit significant fluorescent properties, often influenced by their substituents and the formation of fused ring systems. nih.govnih.gov The combination of the electron-rich aminopyrazole and phenol (B47542) systems in this compound suggests potential for interesting photophysical properties. The amino and hydroxyl groups can participate in hydrogen bonding, leading to the formation of supramolecular assemblies and influencing the material's bulk properties. tandfonline.comnih.gov Research into related pyrazole derivatives has demonstrated their utility in creating materials with specific optical characteristics, as illustrated by the following examples.
Table 1: Examples of Functional Properties in Pyrazole Derivatives
| Pyrazole Derivative Type | Functional Application | Observed Property |
|---|---|---|
| Fused Pyrazole Probe | Fluoride Ion Sensing | Fluorescence enhancement and emission wavelength shift upon ion binding. nih.gov |
| Pyrazoline Derivatives | Bioimaging | High quantum yields, good photostability, and use in labeling subcellular organelles. benthamdirect.comnih.gov |
| General Pyrazole Compounds | UV Stabilizers | Used in polymer chemistry as UV stabilizers. nih.gov |
| Pyrazole-based Dyes | Cosmetic Colouring | Employed as colorants in the food and cosmetic industries. nih.gov |
Role as a Chemical Precursor in Complex Molecule Synthesis
5-Aminopyrazoles are highly versatile synthons for constructing more complex heterocyclic systems, particularly fused pyrazoloazines like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govresearchgate.netjournament.com The reactivity of the 5-aminopyrazole scaffold stems from its multiple nucleophilic sites (the endocyclic NH, the exocyclic NH2, and the C4 position), which can react with various bi-electrophilic reagents. nih.govbeilstein-journals.org
The general synthetic utility involves the condensation of the aminopyrazole with a 1,3-bielectrophilic compound. For instance, the reaction with β-dicarbonyl compounds or their equivalents is a frequently used strategy to construct the pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.netnih.gov Similarly, reactions with β-ketonitriles or enaminones can lead to the formation of pyrazolo[3,4-b]pyridines. beilstein-journals.org
The compound this compound serves as an ideal precursor in this context. The aminopyrazole portion can undergo these characteristic cyclocondensation reactions, while the bromophenol moiety remains available for subsequent functionalization, enabling the synthesis of a diverse library of complex molecules. mdpi.com This dual reactivity makes it a valuable building block in combinatorial chemistry and drug discovery. The synthesis of pyrazolo[1,5-a]pyrimidines, for example, often proceeds with high regioselectivity, where the exocyclic amino group demonstrates greater nucleophilicity than the endocyclic nitrogen atom. researchgate.net
Contribution to the Discovery of Novel Chemical Scaffolds with Desired Academic Profiles
The aminopyrazole core is a fundamental building block that has contributed to the discovery of numerous novel chemical scaffolds with significant biological and material properties. researchgate.netarkat-usa.org Its structural and electronic features make it a reliable anchor for designing molecules with specific functions. chim.it By functionalizing the aminopyrazole template, researchers have developed a wide array of compounds with applications ranging from medicinal chemistry to materials science. mdpi.comnih.gov
In medicinal chemistry, the aminopyrazole scaffold is present in many compounds investigated as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. mdpi.comresearchgate.net For example, derivatives have been designed to target p38MAPK, Bruton's tyrosine kinase (BTK), and Aurora kinases. nih.gov The ability to readily synthesize fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines from aminopyrazole precursors has led to the discovery of potent and selective enzyme inhibitors. nih.govbeilstein-journals.orgnih.gov These fused systems often mimic purine (B94841) bases found in DNA and RNA, making them effective as antimetabolites. beilstein-journals.orgresearchgate.net The adaptability of the aminopyrazole core allows for systematic structure-activity relationship (SAR) studies, aiding the optimization of lead compounds.
Table 2: Examples of Scaffolds Derived from Aminopyrazole Precursors
| Derived Scaffold | Precursor(s) | Application/Area of Interest |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazole + β-dicarbonyl compound | Kinase inhibitors, anticancer agents. nih.govresearchgate.net |
| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole + β-ketonitrile/enaminone | Drug discovery, mimics purine bases. beilstein-journals.org |
| Pyrido[2,3-b]indoles | 3-Aminopyrazole (B16455) substituent on a pyrido-indole core | Antibacterial agents targeting DNA Gyrase. mdpi.com |
| Azo-substituted Diaminopyrazoles | Diaminopyrazole | Antiproliferative agents. researchgate.net |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of bromophenol derivatives (e.g., 5-bromosalicylaldehyde) with pyrazole precursors. For example, Schiff base ligands can be synthesized by reacting 1-(2-pyridyl)-3-thia-5-aminopentane with 5-bromosalicylaldehyde in ethanol, followed by metal complexation (Zn/Cd) under basic conditions .
- Step 2 : Cyclization of intermediates using hydrazine hydrate and KOH under reflux, as demonstrated in the synthesis of related pyrazole-thiazole hybrids .
- Key Reagents : Hydrazine hydrate, aromatic aldehydes, and malononitrile derivatives (for pyrazole ring formation) .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural elucidation relies on:
- Spectroscopy : FTIR for functional group analysis (e.g., NH, C-Br stretches), H-NMR for proton environments, and UV-Vis for electronic transitions .
- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. For example, single-crystal X-ray studies of analogous bromophenyl-pyrazole derivatives show planar pyrazole rings with dihedral angles <10° relative to the phenol moiety .
- Elemental Analysis : Validates purity and stoichiometry .
Q. What preliminary biological activities have been reported for similar pyrazole-bromophenol derivatives?
- Methodological Answer :
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Activity : MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) show IC values in the micromolar range for diarylpyrazole derivatives .
- Enzyme Inhibition : Carbonic anhydrase inhibition studies using spectrophotometric methods (e.g., esterase activity) .
Advanced Research Questions
Q. How can computational methods elucidate the electronic and structural properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, electrostatic potential surfaces, and bond dissociation energies. For example, DFT studies on 4-bromophenol derivatives reveal electric field-dependent dissociation pathways for the C-Br bond .
- Molecular Dynamics (MD) : Simulates solvation effects and protein-ligand interactions, particularly for bromine’s role in halogen bonding .
- Software : Gaussian 09 (for DFT), GROMACS (for MD) .
Q. What strategies optimize the antitubulin activity of pyrazole-bromophenol derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Substituent Effects : Electron-withdrawing groups (e.g., Br) enhance binding to β-tubulin’s colchicine site. Diarylpyrazole derivatives with 4-bromophenyl groups show improved cytotoxicity (IC < 1 µM in MDA-MB-231 cells) .
- Hybridization : Conjugation with thiazole or triazole rings improves solubility and bioavailability .
- In Vivo Models : Sea urchin embryo assays validate antimitotic effects by monitoring microtubule disruption .
Q. How are contradictions in biological activity data resolved for structurally similar compounds?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., NCI-60 panel) to identify cell-type-specific effects .
- Metabolic Stability Tests : Liver microsome assays (e.g., human CYP450 isoforms) assess whether discrepancies arise from differential metabolism .
- Crystallographic Overlays : Compare binding modes in protein-ligand complexes (e.g., tubulin vs. carbonic anhydrase) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
